molecular formula C6H9N B3268721 N-(prop-2-yn-1-yl)cyclopropanamine CAS No. 49565-47-1

N-(prop-2-yn-1-yl)cyclopropanamine

Cat. No.: B3268721
CAS No.: 49565-47-1
M. Wt: 95.14 g/mol
InChI Key: QNJFRCLMHDVMQQ-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)cyclopropanamine: is an organic compound with the molecular formula C₆H₉N It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)cyclopropanamine typically involves the reaction of cyclopropylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-(prop-2-yn-1-yl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as N-(prop-2-yn-1-yl)cyclopropanone.

    Reduction: Reduced forms such as N-(prop-2-yn-1-yl)cyclopropylamine.

    Substitution: Various substituted amines and derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(prop-2-yn-1-yl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    N-(prop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of a cyclopropane ring.

    N-(prop-2-yn-1-yl)cyclopropylamine: Similar structure but without the prop-2-yn-1-yl substitution.

Uniqueness: N-(prop-2-yn-1-yl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a prop-2-yn-1-yl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-prop-2-ynylcyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-5-7-6-3-4-6/h1,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJFRCLMHDVMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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